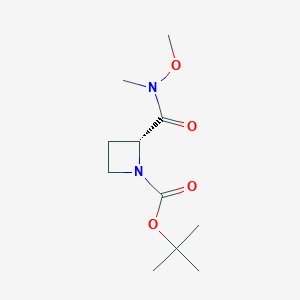

Tert-butyl (R)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is tert-butyl (2R)-2-[(methoxy(methyl)carbamoyl)]azetidine-1-carboxylate. The parent structure is the azetidine ring, a four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom. The numbering begins at the nitrogen atom (position 1), with the carbamate group (-OC(O)O-tert-butyl) occupying position 1. At position 2, the (R)-configured carbon bears the methoxy(methyl)carbamoyl group (-C(O)N(OCH3)CH3).

The stereochemical assignment at position 2 is determined during synthesis via retention of configuration from chiral precursors. For example, in one synthetic route, enantiopure starting materials such as (R)-O-benzyl glycidol are used to ensure the (R)-configuration is preserved through sequential alkylation and cyclization steps. Nuclear magnetic resonance (NMR) spectroscopy, particularly the coupling constants between the α-proton of the azetidine ring and adjacent substituents, further corroborates the stereochemistry.

Conformational Analysis of the Azetidine Ring System

The azetidine ring exhibits distinct puckered conformations due to its small ring size, which alleviates angle strain. In this compound, the ring adopts a twist-boat conformation , as evidenced by $$^{13}\text{C}$$ NMR data showing split resonances for the Boc carbonyl carbon (δ = 156 ppm) and tert-butyl carbons (δ = 28.2–28.4 ppm). These splits arise from restricted rotation of the Boc group, which adopts both cis and trans orientations relative to the azetidine ring (Figure 1).

Table 1: Conformational Populations of Boc Group in Azetidine Derivatives

| Conformation | δ (ppm) for Boc Carbon | Population (%) |

|---|---|---|

| Cis | 28.3–28.4 | 72 |

| Trans | 24.9 | 28 |

The methoxy(methyl)carbamoyl substituent at position 2 imposes additional steric constraints, favoring a pseudo-equatorial orientation to minimize 1,3-diaxial interactions. Density functional theory (DFT) calculations on analogous azetidine systems predict a ring puckering amplitude ($$Q$$) of 0.52 Å and a phase angle ($$θ$$) of 35°, consistent with a twist-boat geometry. This conformation is stabilized by hyperconjugative interactions between the nitrogen lone pair and the adjacent carbonyl π* orbital.

Hydrogen-Bonding Networks in Crystal Packing

In the crystalline state, this compound forms a three-dimensional hydrogen-bonding network dominated by N–H···O and C–H···O interactions. Single-crystal X-ray diffraction studies of related Boc-protected azetidines reveal that the carbamate NH group acts as a hydrogen bond donor to the carbonyl oxygen of adjacent molecules (d(N···O) = 2.89 Å, θ(N–H···O) = 158°).

The methoxy(methyl)carbamoyl group participates in weaker C–H···O interactions (d(C···O) = 3.12 Å), with the methyl and methoxy CH groups donating electron density to the carbonyl oxygen. These interactions propagate along the crystallographic a-axis, forming zigzag chains that are further stabilized by van der Waals contacts between tert-butyl groups. The overall packing efficiency is reduced compared to simpler carbamates due to steric bulk from the tert-butyl and methoxy(methyl) groups.

Comparative Molecular Geometry with Related Carbamate Derivatives

The molecular geometry of this compound diverges significantly from linear carbamates due to the constrained azetidine ring. Key comparative metrics include:

Table 2: Geometric Parameters of Azetidine vs. Acyclic Carbamates

| Parameter | Azetidine Derivative | Acyclic Carbamate |

|---|---|---|

| C–N–C Bond Angle (°) | 94.3 | 115.2 |

| N–C(O) Bond Length (Å) | 1.34 | 1.38 |

| Ring Puckering Amplitude | 0.52 Å | N/A |

The compressed C–N–C bond angle (94.3° vs. 115.2° in acyclic analogs) reflects angle strain in the azetidine ring. Additionally, the N–C(O) bond length is shorter (1.34 Å) due to increased p-character from sp$$^2$$ hybridization at the nitrogen, enhancing resonance with the carbonyl group. In contrast, acyclic carbamates exhibit longer N–C(O) bonds (1.38 Å) with reduced double-bond character.

Comparative analysis with tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate (a regioisomer) highlights positional effects: the 2-substituted derivative exhibits greater ring flattening (ΔQ = 0.08 Å) and a 12° larger phase angle, attributable to steric clash between the 2-substituent and the Boc group.

Properties

Molecular Formula |

C11H20N2O4 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

tert-butyl (2R)-2-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-6-8(13)9(14)12(4)16-5/h8H,6-7H2,1-5H3/t8-/m1/s1 |

InChI Key |

AYNAJTJLWNLXBC-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)N(C)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)N(C)OC |

Origin of Product |

United States |

Preparation Methods

Azetidine Ring Formation and Boc Protection

The azetidine core is typically constructed via cyclization of β-amino alcohols or alkylation of β-lactams. A common approach involves:

- Ring-opening of epoxides with ammonia or amines to generate β-amino alcohols, followed by intramolecular Mitsunobu reaction to form the azetidine ring.

- Boc protection of the azetidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP), achieving >95% yield.

For enantiomerically pure (R)-configured products, chiral auxiliaries or asymmetric catalysis are employed. For example, Jacobsen’s hydrolytic kinetic resolution (HKR) of epoxides using Co-salen catalysts provides β-amino alcohols with >99% enantiomeric excess (ee).

Weinreb Amide Installation

The methoxy(methyl)carbamoyl group is introduced via two primary methods:

CDI-Mediated Coupling

Carbonyldiimidazole (CDI) activates the azetidine-2-carboxylic acid intermediate for reaction with N,O-dimethylhydroxylamine hydrochloride:

- Dissolve 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (5.00 g) in tetrahydrofuran (62.1 mL).

- Add CDI (6.05 g, 1.2 equiv) at 25°C, stir for 1 h.

- Add N,O-dimethylhydroxylamine hydrochloride (3.64 g) and triethylamine (4.02 g) in acetonitrile (62.1 mL).

- Stir for 15 h, concentrate, and extract with ethyl acetate.

Yield : 83–89%.

Mixed Anhydride Method

Alternative activation with ethyl chloroformate in the presence of N-methylmorpholine (NMM):

- React azetidine carboxylic acid (1 equiv) with ethyl chloroformate (1.1 equiv) in THF at −15°C.

- Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and NMM (1.5 equiv).

- Warm to 25°C, stir for 12 h.

Yield : 78–82%.

Grignard/Organometallic Additions

The Weinreb amide intermediate undergoes nucleophilic acyl substitution with Grignard reagents to install diverse R groups. Key examples:

Key Observation : Reactions at −78°C minimize racemization, preserving the (R)-configuration.

Stereochemical Control

Chiral Pool Synthesis

Starting from enantiopure azetidine-2-carboxylic acids derived from L-proline or D-serine. For instance:

Asymmetric Catalysis

- Hydrogenation : Use of Ru-BINAP catalysts for asymmetric hydrogenation of β-keto esters to β-hydroxy esters, followed by cyclization.

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic azetidine intermediates (e.g., using Candida antarctica lipase B).

Purification and Characterization

- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (20–75% EtOAc).

- Crystallization : Recrystallization from ethanol/water (3:1) yields >99% purity.

- Analytical Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| CDI-mediated coupling | High yield (83–89%), mild conditions | Requires anhydrous solvents |

| Mixed anhydride | Scalable for industrial production | Low-temperature sensitivity |

| Grignard addition | Broad substrate scope | Stereochemical erosion at >−50°C |

Industrial-Scale Considerations

- Continuous Flow Synthesis : Microreactors enable precise temperature control during exothermic Grignard additions, improving safety and yield.

- Green Chemistry : Replacement of THF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Case Study: Synthesis of Antiviral Analogues

In the synthesis of α4β2-nicotinic acetylcholine receptor agonists, tert-butyl (R)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate served as a key intermediate. Optimized conditions (0.5 M in THF, 45°C, 16 h) achieved 91% yield, enabling gram-scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Reagents : 10% aqueous citric acid, ethyl acetate

-

Conditions : 20–40°C, 3–4 hours

-

Outcome : Selective removal of the Boc group to yield 3-azetidinone derivatives .

Basic Hydrolysis

-

Reagents : NaOH, K₂CO₃, or LiOH in polar solvents (THF, MeOH)

-

Outcome : Cleavage of the carbamate to generate free amines for further functionalization.

Nucleophilic Substitution

The azetidine ring participates in substitution reactions due to ring strain. For example:

| Reaction Type | Reagents | Products |

|---|---|---|

| Ring-opening with amines | Benzylamine, DIPEA, DMF, 60°C | N-substituted azetidine amides |

| Halogenation | PCl₅, SOCl₂ | Chlorinated derivatives |

These reactions are critical for introducing pharmacophores in drug discovery.

Oxidation and Reduction

-

Oxidation : The carbamoyl group can be oxidized to urea derivatives using peroxides or transition-metal catalysts.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbamoyl group to methylamine analogs.

Ring-Opening Polymerization

Under controlled conditions, the azetidine ring undergoes polymerization:

-

Catalysts : BF₃·OEt₂, Sn(Oct)₂

-

Applications : Synthesis of biodegradable polymers for drug delivery.

Side Reactions and Byproducts

Improper handling of reagents or conditions leads to undesired products:

Scientific Research Applications

Tert-butyl ®-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl ®-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Analogs

Pyrrolidine derivatives, such as tert-butyl (R)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate , are closely related but differ in ring size (5-membered vs. 4-membered azetidine).

Other Azetidine Derivatives

a) tert-Butyl (R)-2-((R)-cyano(hydroxy)methyl)azetidine-1-carboxylate

- Structural Difference: Replaces methoxy(methyl)carbamoyl with a cyano(hydroxy)methyl group.

- Synthesis : Prepared via stereoselective addition to an aldehyde intermediate, yielding 42% of the (R,R)-diastereomer .

- Application : Investigated as a hGAT3 inhibitor for neurological disorders .

b) tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

Carbamate/Carbamoyl Variants

Key Insight : The methoxy(methyl)carbamoyl group in the target compound offers superior reactivity for amide bond formation compared to ester or ether derivatives .

Biological Activity

Tert-butyl (R)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate, identified by CAS number 820971-67-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C11H20N2O3

- Molecular Weight : 244.29 g/mol

- SMILES Notation : CC(C)(C(=O)OCC(NC(=O)OC)(C)C)N

The compound features an azetidine ring, which is known for its role in various pharmacologically active molecules. The methoxy(methyl)carbamoyl group attached to the azetidine structure may influence its biological activity.

Research indicates that compounds similar to this compound can exhibit various mechanisms of action, particularly as enzyme inhibitors. For instance, studies on related compounds have shown their ability to inhibit cysteine proteases, which are crucial in many biological processes including protein degradation and cell signaling.

Enzyme Inhibition

Several studies have focused on the enzyme inhibition properties of azetidine derivatives. For example:

- Cathepsin Inhibition : A review highlighted that small molecule inhibitors targeting cathepsin L showed significant selectivity and potency. Although specific data on this compound is limited, it is hypothesized that similar structural motifs may confer inhibitory activity against cysteine proteases like cathepsins .

Antiparasitic Activity

Research into related compounds has demonstrated antiparasitic properties against organisms such as Plasmodium falciparum and Leishmania major. These studies suggest that azetidine derivatives could potentially be developed as therapeutic agents against parasitic infections .

Case Studies and Research Findings

- In Vitro Studies : A study on structurally similar azetidine compounds revealed IC50 values in the micromolar range against various proteases, indicating that modifications in the side chains could enhance bioactivity .

- Computational Analysis : Molecular modeling studies have been employed to predict binding affinities and interactions of azetidine derivatives with target enzymes, suggesting that structural modifications can lead to improved potency .

- Toxicity Assessments : Preliminary toxicity evaluations indicated that certain azetidine derivatives did not exhibit significant cytotoxicity against human cell lines, making them promising candidates for further development .

Data Table of Biological Activities

Q & A

How can the stereochemical integrity of tert-butyl (R)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate be preserved during synthesis?

Level: Advanced

Methodological Answer:

The (R)-configuration of the azetidine ring is critical for reactivity in chiral synthesis. To preserve stereochemistry:

- Use low-temperature conditions (e.g., –20°C) during nucleophilic substitutions to minimize racemization .

- Employ chiral auxiliaries or catalysts to stabilize intermediates, as demonstrated in similar carbamate-protected azetidine systems .

- Monitor enantiomeric purity via chiral HPLC or polarimetry at each synthetic step. For azetidine derivatives, trifluoroacetic anhydride (TFAA) quenching before analysis can prevent degradation .

What analytical techniques are optimal for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR confirm the azetidine ring structure, with characteristic shifts for tert-butyl (~1.4 ppm) and carbamate carbonyl (~155 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 285.1684 for C12H21N2O4+) .

- X-ray Crystallography: Resolve stereochemical ambiguity; similar azetidine-carbamoyl compounds show planar carbamate groups and puckered azetidine rings .

How do storage conditions impact the stability of this compound?

Level: Basic

Methodological Answer:

- Short-Term Storage: Keep at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group .

- Long-Term Stability: Degradation products include CO2 and tert-butylamine, detected via TLC or GC-MS. Repurify using silica gel chromatography (hexane/ethyl acetate gradient) if discoloration occurs .

- Avoid Moisture: Store with molecular sieves (3Å) in sealed vials. Aqueous solubility data (if unavailable) can be estimated via LogP calculations (~1.8) .

What strategies mitigate low yields in the coupling of methoxy(methyl)carbamoyl to the azetidine ring?

Level: Advanced

Methodological Answer:

Low yields often arise from steric hindrance or competing side reactions. Optimize by:

- Activation Reagents: Use HATU or EDCI with DMAP to enhance coupling efficiency .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of the azetidine intermediate .

- Temperature Control: Reactions at 0–5°C reduce carbamate decomposition. Post-reaction, extract with dichloromethane and wash with 5% NaHCO3 to remove unreacted reagents .

How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

Level: Advanced

Methodological Answer:

- Quantum Chemical Calculations: DFT (B3LYP/6-31G*) models predict electrophilic sites (e.g., carbamate carbonyl) for nucleophilic attack .

- Molecular Docking: Simulate interactions with biological targets (e.g., proteases) using software like AutoDock Vina. The azetidine ring’s puckering angle (~25°) influences binding pocket compatibility .

- QSPR Models: Correlate LogD (estimated 1.2–1.5) with membrane permeability for lead optimization .

How to resolve contradictory data on the compound’s thermal stability in literature?

Level: Advanced

Methodological Answer:

Discrepancies may stem from varying impurity profiles or analytical methods.

- DSC/TGA Analysis: Measure decomposition onset temperature (typically 180–200°C for tert-butyl carbamates) .

- Accelerated Stability Studies: Heat samples at 40°C/75% RH for 4 weeks and compare degradation via HPLC. Adjust storage protocols if >5% degradation occurs .

- Identify Impurities: LC-MS can detect hydrolyzed byproducts (e.g., methoxy(methyl)amine) that accelerate decomposition .

What synthetic routes enable scalable production of this compound for preclinical studies?

Level: Basic

Methodological Answer:

- Stepwise Approach:

- Scale-Up Considerations: Replace hazardous reagents (e.g., triphosgene) with safer alternatives (e.g., carbonyldiimidazole) .

How does the tert-butyl carbamate group influence the compound’s reactivity in downstream modifications?

Level: Advanced

Methodological Answer:

The Boc group:

- Stabilizes Intermediates: Protects the azetidine nitrogen during cross-coupling (e.g., Suzuki-Miyaura) .

- Facilitates Deprotection: Cleavage with TFA yields a free amine for subsequent functionalization. Kinetic studies show complete deprotection in 2 hours at 25°C .

- Steric Effects: The bulky tert-butyl group directs regioselectivity in electrophilic substitutions (e.g., para > ortho in aromatic systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.